![molecular formula C20H24N2O3 B5669667 3-(6-methyl-2-oxopyridin-1(2H)-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propanamide](/img/structure/B5669667.png)
3-(6-methyl-2-oxopyridin-1(2H)-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the combination of chemical fragments from known antiepileptic drugs such as ethosuximide, levetiracetam, and lacosamide through specific chemical reactions, often involving coupling reagents like N,N-carbonyldiimidazole (CDI) to generate the desired compounds. These processes are meticulously designed to yield compounds with potential anticonvulsant properties (Kamiński et al., 2015).
Molecular Structure Analysis
Studies on molecular structure often utilize spectroscopic methods such as NMR (nuclear magnetic resonance) and LC-MS (liquid chromatography-mass spectrometry) to confirm the structural integrity of synthesized compounds. For instance, the structure of (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide has been elucidated, showing significant interactions through hydrogen bonds forming a supramolecular helical chain (Shi‐Wei Wang & Wenrui He, 2011).
Chemical Reactions and Properties
Chemical reactions involving the compound and related derivatives often result in the formation of new bonds and structures with unique properties. For example, the novel synthesis method for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives showcases an unexpected approach through a one-pot three-(in situ five-)component condensation reaction, highlighting the innovative strategies employed in synthetic chemistry (Shaabani et al., 2009).
Physical Properties Analysis
The physical properties of compounds, such as solubility, melting point, and crystallinity, are crucial for understanding their behavior in different environments. For example, compounds exhibiting aggregation-enhanced emission (AEE) properties have been synthesized, showing luminescence in both solution and solid states. Their physical behavior is influenced by factors such as solvent polarity and mechanical stimuli, demonstrating the compounds' complex interplay with their surroundings (Srivastava et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability, and degradation pathways, are fundamental for potential applications. Studies on the regiospecific synthesis of derivatives have led to the creation of new heterocyclic systems with detailed investigation of their NMR spectra, showcasing the intricate relationship between structure and chemical behavior (Alonso et al., 2020).
properties
IUPAC Name |
3-(2-methyl-6-oxopyridin-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-15-5-4-8-20(24)22(15)11-9-19(23)21-14-16-10-12-25-18-7-3-2-6-17(18)13-16/h2-8,16H,9-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCUNICILVUEPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(=O)N1CCC(=O)NCC2CCOC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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